molecular formula C15H24N2O3S2 B2524327 (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797308-40-7

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2524327
CAS No.: 1797308-40-7
M. Wt: 344.49
InChI Key: HQDMIIZKUAVBTI-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine rings suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Final Coupling: The final step involves coupling the thiazole and piperidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines or piperidines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or piperidines.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole and piperidine rings are known to exhibit antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may act as an enzyme inhibitor or receptor modulator, providing therapeutic benefits in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring may bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.

    Receptors: It may act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

    Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylthiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
  • (2,4-Dimethylthiazol-5-yl)(4-(ethylsulfonyl)piperidin-1-yl)methanone
  • (2,4-Dimethylthiazol-5-yl)(4-(propylsulfonyl)piperidin-1-yl)methanone

Uniqueness

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-12(4)21-14/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDMIIZKUAVBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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